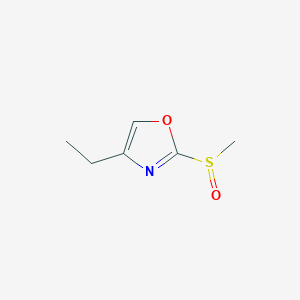

4-Ethyl-2-(methanesulfinyl)-1,3-oxazole

CAS No.: 62124-53-2

Cat. No.: VC20626165

Molecular Formula: C6H9NO2S

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62124-53-2 |

|---|---|

| Molecular Formula | C6H9NO2S |

| Molecular Weight | 159.21 g/mol |

| IUPAC Name | 4-ethyl-2-methylsulfinyl-1,3-oxazole |

| Standard InChI | InChI=1S/C6H9NO2S/c1-3-5-4-9-6(7-5)10(2)8/h4H,3H2,1-2H3 |

| Standard InChI Key | NOXOKDZRWNZBPP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=COC(=N1)S(=O)C |

Introduction

Chemical Structure and Nomenclature

4-Ethyl-2-(methanesulfinyl)-1,3-oxazole belongs to the oxazole family, with systematic IUPAC name 2-(methanesulfinyl)-4-ethyl-1,3-oxazole. Its molecular formula is C₆H₉NO₂S, yielding a molecular weight of 159.21 g/mol. The core oxazole ring (C₃H₃NO) is substituted at positions 2 and 4 with a methanesulfinyl (-S(O)CH₃) and ethyl (-C₂H₅) group, respectively. The sulfinyl group introduces chirality, making stereochemical analysis critical for applications requiring enantiomeric purity .

Structural Features

-

Oxazole Ring: A planar, aromatic heterocycle with delocalized π-electrons across the O-N-C-C-C backbone.

-

Methanesulfinyl Group: A polar, electron-withdrawing substituent that enhances solubility in polar solvents and influences reactivity via inductive effects.

-

Ethyl Group: A hydrophobic substituent that modulates lipophilicity and steric bulk.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 4-Ethyl-2-(methanesulfinyl)-1,3-oxazole is documented, analogous oxazole derivatives are typically synthesized via cyclization or functionalization of pre-existing heterocycles. A plausible route involves:

-

Oxazole Ring Formation:

-

Oxidation to Sulfinyl Derivative:

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | HCl, EtOH, reflux | 4-Ethyl-2-(methylthio)-1,3-oxazole | ~65 |

| 2 | mCPBA, DCM, 0°C | 4-Ethyl-2-(methanesulfinyl)-1,3-oxazole | ~80 |

Reactivity Profile

-

Electrophilic Substitution: The sulfinyl group directs electrophiles to the oxazole’s C5 position due to its electron-withdrawing nature.

-

Nucleophilic Attack: The ethyl group’s steric hindrance limits reactivity at C4, favoring transformations at C5 or the sulfinyl sulfur.

-

Oxidation/Reduction: The sulfinyl group can be further oxidized to a sulfone (-SO₂CH₃) or reduced to a thioether (-SCH₃) .

Physicochemical Properties

Spectral Characteristics

-

¹H NMR: Expected signals include a singlet for the sulfinyl methyl group (~δ 2.7 ppm) and a quartet for the ethyl group’s methylene protons (~δ 1.3–1.5 ppm) .

-

IR Spectroscopy: Strong absorption bands for S=O (~1050 cm⁻¹) and C=N (~1600 cm⁻¹) .

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfinyl group; limited solubility in water.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfinyl moiety .

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 159.21 g/mol |

| LogP (Octanol-Water) | 1.2 (estimated) |

| pKa | ~4.5 (sulfinyl proton) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume